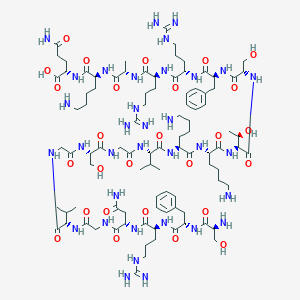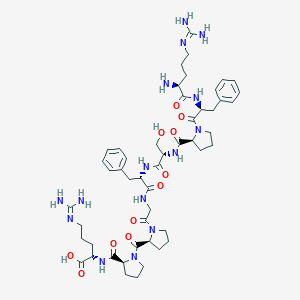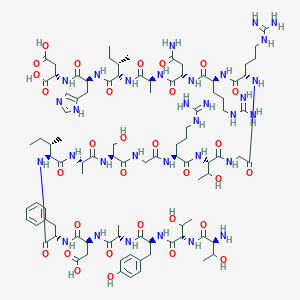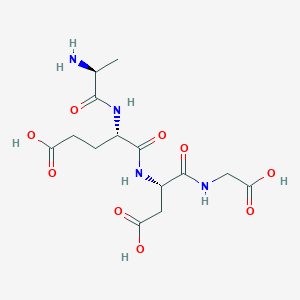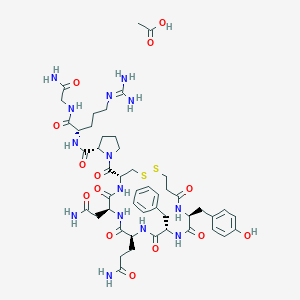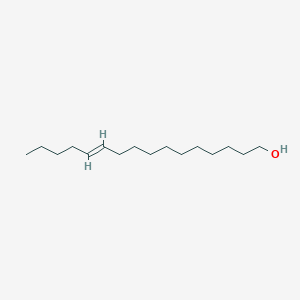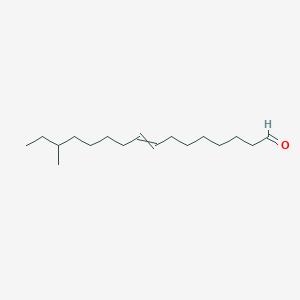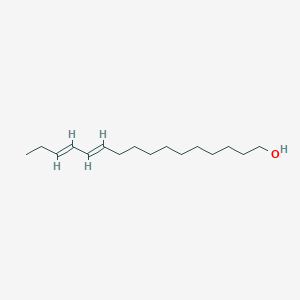
亚麻酸醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
马来酸硫代哌酰胺是一种强效且选择性的组胺 H3 受体拮抗剂,也是组胺 H4 受体选择性拮抗剂。它能够穿过血脑屏障,使其成为神经学研究中一种宝贵的化合物。 马来酸硫代哌酰胺已广泛用于与组胺受体相关的研究,特别是在了解组胺释放的调节及其对中枢神经系统的影响方面 .
科学研究应用
马来酸硫代哌酰胺具有广泛的科学研究应用:
化学: 用作研究组胺受体及其在各种化学过程中作用的工具。
生物学: 有助于了解组胺释放的调节及其对生物系统的影响。
医学: 正在研究其在神经系统疾病中的潜在治疗作用,包括其在促进清醒和改善记忆巩固中的作用。
工业: 用于开发针对组胺受体的药物
作用机制
马来酸硫代哌酰胺通过拮抗组胺 H3 和 H4 受体发挥作用。通过阻断这些受体,它可以阻止组胺释放的负调节,从而导致中枢神经系统中组胺水平升高。这种作用促进清醒并改善记忆巩固。 分子靶点包括组胺 H3 和 H4 受体,所涉及的途径与组胺能神经传递有关 .
类似化合物:
西布罗芬: 另一种组胺 H3 受体拮抗剂,对清醒和记忆具有类似的作用。
匹罗利司特: 一种选择性组胺 H3 受体拮抗剂,用于治疗嗜睡症。
马来酸硫代哌酰胺的独特性: 马来酸硫代哌酰胺独特之处在于它对组胺 H3 和 H4 受体的双重拮抗作用,使其成为研究组胺在中枢神经系统中复杂作用的宝贵工具。 它能够穿过血脑屏障进一步增强了其在神经学研究中的实用性 .
生化分析
Biochemical Properties
Linolenyl alcohol plays a crucial role in biochemical reactions, particularly in the metabolism of unsaturated lipids. It interacts with enzymes such as lipoxygenases, which catalyze the dioxygenation of linolenyl alcohol to form hydroperoxides . These hydroperoxides can further participate in various signaling pathways and cellular processes. Additionally, linolenyl alcohol has been shown to interact with proteins involved in lipid metabolism, influencing the formation and breakdown of lipid molecules .
Cellular Effects
Linolenyl alcohol exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving lipid mediators. For instance, linolenyl alcohol can modulate the activity of p53-binding protein Mdm-2, which plays a role in cell cycle regulation and apoptosis . Furthermore, linolenyl alcohol affects gene expression and cellular metabolism by altering the levels of specific lipid metabolites and their downstream signaling molecules .
Molecular Mechanism
At the molecular level, linolenyl alcohol exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It can inhibit or activate enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases . These interactions lead to changes in the production of lipid mediators, which in turn affect gene expression and cellular responses. Linolenyl alcohol’s ability to bind to specific proteins and enzymes underlies its diverse biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of linolenyl alcohol can change over time due to its stability and degradation. Studies have shown that linolenyl alcohol is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to linolenyl alcohol in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in lipid metabolism and cell signaling pathways .
Dosage Effects in Animal Models
The effects of linolenyl alcohol vary with different dosages in animal models. At low doses, linolenyl alcohol has been shown to promote beneficial effects on lipid metabolism and weight management . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
Linolenyl alcohol is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which catalyze the formation of lipid mediators from linolenyl alcohol . These pathways play a critical role in regulating metabolic flux and the levels of various metabolites, influencing cellular responses and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, linolenyl alcohol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The distribution of linolenyl alcohol within tissues is influenced by its lipid solubility and affinity for lipid-binding proteins .
Subcellular Localization
Linolenyl alcohol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to lipid droplets, endoplasmic reticulum, and other organelles involved in lipid metabolism . This localization is essential for its activity and function, as it allows linolenyl alcohol to interact with key enzymes and proteins within these compartments .
准备方法
合成路线和反应条件: 马来酸硫代哌酰胺的合成涉及 N-环己基-4-(1H-咪唑-4-基)哌啶-1-碳硫酰胺与马来酸的反应。该反应通常在受控条件下进行,以确保马来酸盐的形成。该过程涉及以下步骤:
N-环己基-4-(1H-咪唑-4-基)哌啶-1-碳硫酰胺的形成: 该中间体通过一系列涉及环己胺、咪唑和哌啶衍生物的反应合成。
与马来酸的反应: 然后将中间体与马来酸反应形成马来酸硫代哌酰胺.
工业生产方法: 马来酸硫代哌酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大程度地提高产量和纯度。 最终产品通常通过重结晶或色谱技术进行纯化 .
化学反应分析
反应类型: 马来酸硫代哌酰胺会经历各种化学反应,包括:
氧化: 马来酸硫代哌酰胺在特定条件下可以被氧化形成亚砜或砜。
还原: 还原反应可以将马来酸硫代哌酰胺转化为其相应的硫醇衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 取代反应通常涉及卤化剂或亲核试剂.
主要形成的产物:
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 各种取代的咪唑衍生物.
相似化合物的比较
Ciproxifan: Another histamine H3 receptor antagonist with similar effects on wakefulness and memory.
Pitolisant: A selective histamine H3 receptor antagonist used in the treatment of narcolepsy.
Clobenpropit: A potent histamine H3 receptor antagonist with applications in neurological research
Uniqueness of Thioperamide Maleate: Thioperamide maleate is unique due to its dual antagonistic action on both histamine H3 and H4 receptors, making it a valuable tool in studying the complex roles of histamine in the central nervous system. Its ability to cross the blood-brain barrier further enhances its utility in neurological research .
属性
CAS 编号 |
506-44-5 |
|---|---|
分子式 |
C18H32O |
分子量 |
264.4 g/mol |
IUPAC 名称 |
(9E,12E,15E)-octadeca-9,12,15-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3+,7-6+,10-9+ |
InChI 键 |
IKYKEVDKGZYRMQ-IUQGRGSQSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCCO |
手性 SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCO |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCCO |
Key on ui other cas no. |
2774-90-5 506-44-5 |
同义词 |
(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol; Z9Z12Z15-18OH; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



